molecular formula C24H31NO8 B13415278 2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid

2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid

Cat. No.: B13415278
M. Wt: 461.5 g/mol
InChI Key: ASDBZPGDZBFZAH-UHFFFAOYSA-N
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Description

2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid is a compound that combines two distinct chemical entities. The first part, 2-benzhydryloxy-N,N-dimethylethanamine, is known for its applications in various fields, including pharmaceuticals. The second part, 2-methoxypropane-1,2,3-tricarboxylic acid, is a tricarboxylic acid derivative. Together, these compounds exhibit unique properties that make them valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine typically involves the reaction of benzhydrol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

For 2-methoxypropane-1,2,3-tricarboxylic acid, the synthesis involves the esterification of citric acid with methanol. This reaction is typically catalyzed by an acid catalyst and carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The processes are designed to be efficient and environmentally friendly, adhering to industry standards and regulations .

Chemical Reactions Analysis

Types of Reactions

2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:

2-methoxypropane-1,2,3-tricarboxylic acid primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction with alcohols in the presence of an acid catalyst, while hydrolysis involves breaking down the ester bonds using water and a base or acid catalyst .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

    Esterification: Alcohols, acid catalysts.

    Hydrolysis: Water, base or acid catalysts.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted amines or ethers.

    Esterification: Esters.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2-benzhydryloxy-N,N-dimethylethanamine is widely used in pharmaceutical research for its potential therapeutic properties. It is studied for its effects on the central nervous system and its potential as an antihistamine .

2-methoxypropane-1,2,3-tricarboxylic acid is used in the synthesis of various organic compounds and as a chelating agent in industrial applications. It is also studied for its potential use in biodegradable polymers and as a precursor for the synthesis of other tricarboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its interaction with histamine receptors in the body. By blocking these receptors, it prevents the action of histamine, thereby reducing allergic reactions and symptoms .

2-methoxypropane-1,2,3-tricarboxylic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in various industrial applications, including water treatment and metal extraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzhydryloxy-N,N-dimethylethanamine is unique due to its specific interaction with histamine receptors, making it a potent antihistamine. 2-methoxypropane-1,2,3-tricarboxylic acid is unique for its methoxy group, which enhances its chelating properties compared to other tricarboxylic acids .

Properties

Molecular Formula

C24H31NO8

Molecular Weight

461.5 g/mol

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-methoxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H21NO.C7H10O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-14-7(6(12)13,2-4(8)9)3-5(10)11/h3-12,17H,13-14H2,1-2H3;2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)

InChI Key

ASDBZPGDZBFZAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COC(CC(=O)O)(CC(=O)O)C(=O)O

Origin of Product

United States

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